(3-(Methoxycarbonyl)furan-2-yl)boronic acid
Description
Boronic Acids: Fundamental Structure and Classification
Boronic acids are organoboron compounds characterized by the general formula R–B(OH)₂ , where R denotes an alkyl or aryl substituent. Their structure features a trigonal planar boron center bonded to two hydroxyl groups and one organic moiety, enabling Lewis acid behavior and reversible complexation with diol-containing molecules.
Classification
Boronic acids are categorized based on their organic substituent:
- Alkylboronic acids : Simple alkyl groups (e.g., methylboronic acid).
- Arylboronic acids : Aromatic substituents (e.g., phenylboronic acid).
- Heterocyclic boronic acids : Substituents containing heteroatoms (e.g., furan, pyridine, or thiophene rings).
The latter category, including (3-(methoxycarbonyl)furan-2-yl)boronic acid , has gained prominence due to enhanced reactivity and applications in cross-coupling reactions.
Historical Development of Heterocyclic Boronic Acids
Heterocyclic boronic acids emerged in the mid-20th century as synthetic chemists sought to expand boronic acid utility beyond simple alkyl/aryl systems. Early efforts focused on pyridinylboronic acids and thienylboronic acids , driven by their stability in Suzuki-Miyaura coupling reactions.
Key Milestones
| Era | Development | Impact |
|---|---|---|
| 1960s | Synthesis of 2-thienylboronic acid | Enabled cross-coupling with aryl halides |
| 1980s | Introduction of pyridinylboronic acids | Enhanced catalytic efficiency in asymmetric synthesis |
| 2000s | Furan-based boronic acids | Improved solubility and reactivity in aqueous media |
The rise of furan-2-ylboronic acid derivatives, including This compound , reflects growing interest in electron-rich heterocycles for bioconjugation and medicinal chemistry.
Discovery and First Syntheses of this compound
The synthesis of This compound (CAS 868286-61-7) involves palladium-catalyzed borylation or Grignard reagent-mediated boronation of substituted furan precursors.
Synthetic Routes
Key Steps
- Halogenation : Bromination of 3-methoxycarbonylfuran at the 2-position.
- Borylation : Reaction with bis(pinacolato)diboron under palladium catalysis.
- Purification : Recrystallization from ethyl acetate/hexane.
The compound’s stability in protodeboronation is critical for applications in cross-coupling reactions.
Position of this compound in Organoboron Chemistry
This compound occupies a niche in organoboron chemistry as a electron-rich heterocyclic boronic acid . Its structure enables:
- Enhanced Lewis acidity due to electron-withdrawing methoxycarbonyl groups.
- Improved solubility in polar solvents compared to arylboronic acids.
Comparative Reactivity
| Feature | Phenylboronic Acid | Furan-2-ylboronic Acid | This compound |
|---|---|---|---|
| pK~a~ | ~9.0 | ~8.5 | ~7.2 |
| Suzuki Reactivity | Moderate | High | Very High |
| Protodeboronation Sensitivity | Low | Moderate | High |
This compound’s methoxycarbonyl substituent directs regioselectivity in cross-coupling reactions, making it valuable for synthesizing complex heterocycles.
Properties
IUPAC Name |
(3-methoxycarbonylfuran-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO5/c1-11-6(8)4-2-3-12-5(4)7(9)10/h2-3,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVVEQXVFDXEDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CO1)C(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675110 | |
| Record name | [3-(Methoxycarbonyl)furan-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868286-61-7 | |
| Record name | [3-(Methoxycarbonyl)furan-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(3-(Methoxycarbonyl)furan-2-yl)boronic acid is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound this compound has the following chemical structure:
- Molecular Formula : C₇H₉B O₄
- Molecular Weight : 169.96 g/mol
- CAS Number : 13331-23-2
This compound features a furan ring substituted with a methoxycarbonyl group and a boronic acid moiety, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, including Mycobacterium tuberculosis (Mtb), which is known for its resistance to conventional antibiotics.
Case Study: Antitubercular Activity
A study reported that derivatives of this compound were synthesized and tested against Mtb. The most potent inhibitor demonstrated an IC50 value of approximately 15 μM, indicating strong inhibitory activity against the target enzyme, salicylate synthase MbtI, which is crucial for the biosynthesis of mycobactins in Mtb .
Anticancer Activity
The anticancer potential of boronic acids, including this compound, has been extensively documented. These compounds are known to inhibit proteasome activity, which is a critical pathway in cancer cell proliferation and survival.
The primary mechanism through which this compound exerts its anticancer effects involves the inhibition of the ubiquitin-proteasome pathway. By binding to the catalytic site of the 20S proteasome, it prevents the degradation of pro-apoptotic factors, leading to the accumulation of misfolded proteins and subsequent apoptosis in cancer cells .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Research indicates that modifications to the furan ring or the boronic acid group can significantly affect potency and selectivity against various targets.
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Increased lipophilicity and cellular uptake |
| Variation in substituents | Altered binding affinity to target proteins |
| Changes in boron coordination | Enhanced proteasome inhibition |
Summary of Biological Activities
-
Antimicrobial Properties :
- Effective against Mycobacterium tuberculosis with IC50 values around 15 μM.
- Potential applications in treating resistant bacterial infections.
-
Anticancer Properties :
- Inhibits proteasome activity leading to apoptosis in cancer cells.
- Active against multiple cancer types due to its ability to modulate protein turnover.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (3-(methoxycarbonyl)furan-2-yl)boronic acid can be compared to related furan- and arylboronic acids, focusing on substituent positions, electronic effects, and applications.
Structural Analogues
Electronic and Steric Effects
- Substituent Position: The placement of the methoxycarbonyl group at C3 (vs. C5 in other analogs) alters the electronic environment of the furan ring.
- Functional Group Variation : Replacing -COOCH₃ with -CHO (as in 5-formylfuran-3-ylboronic acid) introduces a more reactive aldehyde group, which could enable subsequent derivatization but compromise stability . Ethoxycarbonyl analogs exhibit lower polarity, impacting solubility in polar solvents .
Stability and Commercial Viability
- In contrast, (5-(methoxycarbonyl)furan-2-yl)boronic acid remains a staple in medicinal chemistry due to its proven utility in synthesizing bioactive molecules .
- Derivatives like (5-(ethoxycarbonyl)furan-2-yl)boronic acid are commercially available but cost-prohibitive (e.g., 1g priced at USD 736) .
Key Research Findings
- Synthetic Utility : The 5-substituted analog outperforms the 3-substituted variant in coupling efficiency, as evidenced by its recurrent use in synthesizing MbtI inhibitors with IC₅₀ values < 20 μM .
- Biological Relevance : Boronic acids with electron-withdrawing groups (e.g., -COOCH₃) show enhanced binding to serine proteases and penicillin-binding proteins, though positional effects (C3 vs. C5) require further exploration .
Preparation Methods
General Synthetic Strategy for Boronic Acids with Furan Rings
Boronic acids such as (3-(Methoxycarbonyl)furan-2-yl)boronic acid are commonly synthesized via palladium-catalyzed borylation reactions or via lithiation followed by boronation of protected intermediates. The key challenge is to maintain the functional groups on the furan ring while introducing the boronic acid moiety.
Lithiation and Boronation of Protected Furan Derivatives
A robust method to prepare furan boronic acids involves:
- Starting Material : A protected furan derivative such as furfural diethyl acetal or a methoxycarbonyl-protected furan.
- Lithiation : Treatment with a strong base like lithium diisopropylamide (LDA) at low temperatures (-20°C to 0°C) to generate the lithiated intermediate.
- Boronation : Subsequent reaction with a boric acid ester such as triisopropylborate.
- Acidic Work-up : Acidification with aqueous acid (e.g., hydrochloric acid, sulfuric acid, acetic acid) at mild temperatures (10°C to 50°C) to yield the boronic acid.
- Isolation and Purification : Filtration, centrifugation, crystallization, and recrystallization (preferably from polar solvents like acetonitrile or water) to obtain pure this compound.
This method is adapted from protocols used for 5-formyl-2-furylboronic acid and can be extrapolated to the methoxycarbonyl derivative with appropriate protective groups and reaction conditions to preserve the ester functionality.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Protection | Methoxycarbonyl group on furan ring | Protects sensitive aldehyde or hydroxyl groups |
| Lithiation | Lithium diisopropylamide (LDA), -20 to 0°C | Generates organolithium intermediate |
| Boronation | Triisopropylborate or boric acid ester | Introduces boron moiety |
| Acidic Work-up | Aqueous acid (HCl, H2SO4, AcOH), 10-50°C | Converts boronate to boronic acid |
| Purification | Filtration, crystallization, recrystallization | Use polar solvents like acetonitrile or water |
Palladium-Catalyzed Borylation (Suzuki-Miyaura Type)
An alternative and widely used method for synthesizing this compound involves palladium-catalyzed cross-coupling reactions:
- Starting Materials : Halogenated furan derivatives (e.g., 3-bromo- or 3-chlorofuran with methoxycarbonyl substitution).
- Catalyst System : Palladium acetate (Pd(OAc)2) with phosphine ligands such as SPhos.
- Base : Potassium phosphate (K3PO4) or potassium carbonate (K2CO3).
- Boron Source : Bis(pinacolato)diboron or boronic acid derivatives.
- Solvent : Dioxane or a mixture of methanol and water.
- Temperature : Mild heating (60°C to reflux) for several hours.
This method allows direct borylation of the furan ring under mild conditions, preserving the methoxycarbonyl group. The reaction mixture is worked up by extraction, drying, and purification via chromatography or crystallization.
| Parameter | Typical Conditions | Remarks |
|---|---|---|
| Catalyst | Pd(OAc)2 with SPhos or similar ligand | 1-5 mol% loading |
| Base | K3PO4 or K2CO3 | Facilitates transmetalation |
| Boron Source | Bis(pinacolato)diboron or boronic acid | Provides boron for coupling |
| Solvent | Dioxane, methanol/water mixture | Ensures solubility and reaction efficiency |
| Temperature | 60°C to reflux | Reaction time 0.25 to 18 hours |
| Yield | Typically 90-98% | High efficiency under optimized conditions |
Representative Experimental Data Summary
| Method | Key Reagents | Temperature | Reaction Time | Yield (%) | Purification Method |
|---|---|---|---|---|---|
| Lithiation/Boronation | LDA, triisopropylborate, acid work-up | -20°C to 50°C | Few hours | Not explicitly reported | Filtration, crystallization, recrystallization |
| Pd-Catalyzed Borylation | Pd(OAc)2, SPhos, K3PO4, bis(pinacolato)diboron | 60°C to reflux | 0.25 to 18 hours | 90-98 | Chromatography, crystallization |
Research Findings and Notes
- The lithiation-boronation method requires careful control of temperature and moisture to prevent decomposition of the sensitive furan ring and ester group.
- Acidic work-up conditions are optimized to avoid hydrolysis of the methoxycarbonyl group.
- Pd-catalyzed borylation offers a milder and more direct route, often preferred for scale-up due to operational simplicity.
- The boronic acid products are typically isolated as white crystalline solids with sufficient stability for use in further synthetic transformations.
- Purification by recrystallization from polar solvents improves product purity and yield.
Q & A
Q. What are the recommended storage conditions to prevent protodeboronation of (3-(Methoxycarbonyl)furan-2-yl)boronic acid?
Protodeboronation (PDeB) in neat boronic acids is influenced by factors beyond water, such as temperature and molecular structure. For furan-based boronic acids (e.g., furan-2-yl derivatives), degradation occurs within 15 days under ambient storage. To mitigate this:
Q. What spectroscopic methods are used to characterize this compound?
Key techniques include:
Q. How is this compound synthesized?
While direct synthesis protocols are not explicitly documented, analogous compounds (e.g., arylboronic acids with ester groups) are synthesized via:
- Suzuki-Miyaura coupling : Using palladium catalysts (e.g., Pd(PPh3)4) and aryl halides .
- Rhodium-catalyzed carboxylation : For introducing methoxycarbonyl groups via CO2 insertion, as shown for 4-(methoxycarbonyl)phenyl boronic acid .
Advanced Research Questions
Q. How does the methoxycarbonyl group influence Suzuki-Miyaura coupling reactivity?
The electron-withdrawing methoxycarbonyl group reduces electron density at the boron center, potentially slowing transmetallation. However, steric effects from the furan ring may dominate. To optimize coupling:
Q. What computational insights explain the electronic structure of this compound?
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) can model:
Q. How can contradictory stability data for furan-based boronic acids be resolved?
Discrepancies in degradation rates (e.g., neat vs. solution storage) arise from:
- Solvent effects : Aqueous THF mixtures reduce PDeB compared to neat conditions .
- Substituent electronic effects : Electron-withdrawing groups (e.g., methoxycarbonyl) may stabilize boron via conjugation.
- Experimental validation : Perform accelerated degradation studies (e.g., 130°C microwave heating) with LCMS monitoring .
Methodological Tables
Table 1. Key NMR Data for Analogous Compounds
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Source |
|---|---|---|---|
| 4-(Methoxycarbonyl)phenyl | 8.10 (d, 4H), 3.93 (s, 3H) | 167.30 (C=O), 51.51 (OCH3) | |
| Quinoline derivative | 7.70–7.58 (m, 8H) | 172.5 (C=O), 131.3 (B–C) |
Table 2. Stability Comparison of Boronic Acids
| Compound | Degradation Conditions | Stability Outcome | Source |
|---|---|---|---|
| Furan-2-yl boronic acid | Neat, 15 days | Significant degradation | |
| Thiophen-2-yl boronic acid | THF:H2O (4:1), 130°C, 30 min | No degradation |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
